4-amino-N-(9-oxo-10H-acridin-1-yl)benzenesulfonamide
Overview
Description
“4-amino-N-(9-oxo-10H-acridin-1-yl)benzenesulfonamide” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are characterized by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Synthesis Analysis
The synthesis of acridine derivatives involves various steps of synthetic transformation . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
Acridine derivatives are identified by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis
Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Physical and Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties . They are known for their rigid structure, planarity, high thermal stability, and ability to donate electrons .Mechanism of Action
DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine . Intercalation, which is fuelled by charge transfer and π-stacking interactions, sandwiched the polyaromatic chromophore between the base pairs of the double helix and eventually caused the helical structure to unwind .
Safety and Hazards
In many cases, the clinical application of acridine derivatives is limited and excluded because of side effects . Therefore, it is critical to investigate how acridine derivatives function in cancer treatment and to continue the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites .
Future Directions
Properties
IUPAC Name |
4-amino-N-(9-oxo-10H-acridin-1-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c20-12-8-10-13(11-9-12)26(24,25)22-17-7-3-6-16-18(17)19(23)14-4-1-2-5-15(14)21-16/h1-11,22H,20H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBLUGYOHYPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458170 | |
Record name | CTK1H7078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676456-12-5 | |
Record name | CTK1H7078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.